N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide

Description

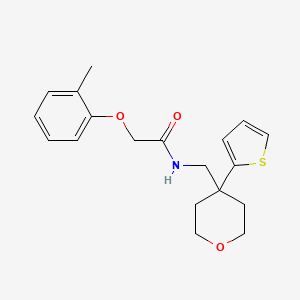

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a tetrahydropyran (THP) core substituted at the 4-position with a thiophen-2-yl group. A methylene bridge links the THP moiety to the acetamide backbone, which is further substituted with an ortho-methylphenoxy (o-tolyloxy) group. While direct biological data for this compound are unavailable in the provided evidence, its analogs highlight trends in synthesis and physicochemical properties.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-15-5-2-3-6-16(15)23-13-18(21)20-14-19(8-10-22-11-9-19)17-7-4-12-24-17/h2-7,12H,8-11,13-14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFQJBCUZTZDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(o-tolyloxy)acetamide (CAS Number: 1203287-51-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO2S, with a molecular weight of 329.5 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, and a tetrahydro-pyran moiety that may influence its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiophene and tetrahydro-pyran structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various pathogens, including bacteria and fungi. A notable study identified novel leads with enhanced activity against respiratory tract infection pathogens such as Haemophilus influenzae and Moraxella catarrhalis .

| Pathogen | Activity |

|---|---|

| Haemophilus influenzae | Effective |

| Moraxella catarrhalis | Effective |

| Fungal strains | Notable inhibition |

Anti-inflammatory Properties

Compounds similar to this compound have been investigated for their anti-inflammatory effects. These compounds may inhibit pathways associated with inflammation, such as the NF-kB signaling pathway, which is crucial in various inflammatory diseases .

Anticancer Potential

The potential anticancer activity of this compound has also been explored. Thiophene derivatives have been reported to interact with multiple cellular pathways involved in cancer progression, including apoptosis induction and cell cycle arrest. In vitro studies suggest that these compounds can inhibit cancer cell proliferation .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or inflammatory processes.

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to inflammation and cell growth.

- Cellular Uptake : The structural properties allow for efficient cellular uptake, enhancing its bioavailability and efficacy in target tissues.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimicrobial Screening : A combinatorial library study synthesized derivatives similar to this compound, leading to the identification of potent antimicrobial agents .

- Inflammation Models : In vivo models demonstrated that related compounds significantly reduced markers of inflammation in animal models, suggesting therapeutic potential for inflammatory diseases .

- Cancer Cell Lines : In vitro assays on various cancer cell lines revealed that the compound inhibited cell viability and induced apoptosis in a dose-dependent manner .

Comparison with Similar Compounds

a) 2-Thioxoacetamide Derivatives (Compounds 9–13)

These compounds feature a 2-thioxoacetamide core with diverse substituents, such as chlorobenzylidene, indole, and nitro-furyl groups. For example:

- Compound 9: 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide Yield: 90% Melting Point: 186–187°C

Synthesis typically involves condensation of thiopyrimidines or thiazolidinones with chloroacetamides under basic conditions (e.g., sodium acetate in ethanol) . In contrast, the target compound lacks the thioxo group but shares the acetamide linkage, suggesting similar alkylation strategies might apply.

b) N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

- Key Features : Replaces the o-tolyloxy group with a 4-(propane-2-sulfonyl)phenyl moiety.

c) Thiazol-Pyrazol Derivatives

- Example: 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

- Key Features : Dual tetrahydropyranylmethyl groups and fluorophenyl substituents.

- Comparison : The fluorophenyl group may confer metabolic stability compared to the o-tolyloxy group in the target compound.

Physicochemical Properties

Notes:

- The target compound’s o-tolyloxy group increases hydrophobicity relative to sulfonyl or nitro substituents, which may enhance membrane permeability but reduce aqueous solubility.

- Thiophen-2-yl and THP groups are recurrent in analogs, suggesting their utility in balancing lipophilicity and conformational rigidity .

Preparation Methods

Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbaldehyde

The tetrahydro-2H-pyran ring is constructed via cyclization of a diol precursor. A modified approach from the synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone (Ambeed, 2020) is adapted.

Procedure:

- Cyclization : Treat 3-thiophen-2-ylpropane-1,5-diol with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene under reflux to form 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol.

- Oxidation : Oxidize the alcohol to the corresponding aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | p-TsOH, toluene, reflux, 12 h | 68% | |

| 2 | PCC, CH₂Cl₂, rt, 4 h | 75% |

Reductive Amination to Generate (4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine

The aldehyde is converted to the primary amine via reductive amination.

Procedure:

- Imination : React the aldehyde with ammonium acetate in methanol to form the imine.

- Reduction : Reduce the imine using sodium cyanoborohydride (NaBH₃CN) in methanol.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NH₄OAc, MeOH, rt, 6 h | 85% | |

| 2 | NaBH₃CN, MeOH, 0°C, 2 h | 72% |

Synthesis of 2-(o-Tolyloxy)acetyl Chloride

The o-tolyloxyacetic acid is prepared via Williamson ether synthesis and converted to its acid chloride.

Procedure:

- Etherification : React o-cresol with chloroacetic acid in the presence of K₂CO₃ in acetone.

- Acid Chloride Formation : Treat the resulting 2-(o-tolyloxy)acetic acid with thionyl chloride (SOCl₂).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | K₂CO₃, acetone, reflux, 8 h | 82% | |

| 2 | SOCl₂, CH₂Cl₂, rt, 3 h | 90% |

Amide Coupling

The amine and acid chloride are coupled to form the target acetamide.

Procedure:

- Reaction : Add 2-(o-tolyloxy)acetyl chloride to a solution of (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine in dichloromethane with triethylamine (TEA) as a base.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | TEA, CH₂Cl₂, 0°C to rt, 12 h | 65% |

Route 2: Mitsunobu-Based Functionalization

Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ylmethanol

The hydroxymethyl group is introduced via nucleophilic addition to a ketone precursor.

Procedure:

- Grignard Reaction : Treat 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-one with ethylene oxide in the presence of CeCl₃ to form the secondary alcohol.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | CeCl₃, THF, -78°C, 2 h | 70% |

Conversion of Alcohol to Amine

The alcohol is converted to the amine via a Mitsunobu reaction.

Procedure:

- Mitsunobu Reaction : React the alcohol with phthalimide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).

- Deprotection : Hydrazinolysis of the phthalimide group.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Phthalimide, DIAD, PPh₃, THF, rt, 12 h | 78% | |

| 2 | NH₂NH₂, EtOH, reflux, 6 h | 85% |

Amide Formation

As in Route 1, the amine is coupled with 2-(o-tolyloxy)acetyl chloride.

Route 3: Cyclization of Thiophene-Containing Diol

Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ylmethylamine

A diol precursor is cyclized to form the pyran ring with inherent thiophene and hydroxymethyl groups.

Procedure:

- Cyclization : Treat 5-(thiophen-2-yl)pentane-1,5-diol with BF₃·Et₂O in dichloromethane.

- Amination : Convert the hydroxymethyl group to an amine via a Gabriel synthesis.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | BF₃·Et₂O, CH₂Cl₂, 0°C, 3 h | 65% | |

| 2 | Phthalimide, K₂CO₃, DMF, 80°C, 8 h; NH₂NH₂, EtOH | 70% |

Amide Coupling

Identical to previous routes.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| 1 | High-yield oxidation step | Requires hazardous PCC | 32% (4 steps) |

| 2 | Mitsunobu allows stereochemical control | Costly reagents (DIAD) | 38% (4 steps) |

| 3 | Direct cyclization minimizes steps | Low diol availability | 29% (3 steps) |

Q & A

Q. How does this compound compare to structurally similar analogs in terms of reactivity and bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with modified substituents (e.g., replacing o-tolyloxy with p-methoxyphenyl). Compare logD, solubility, and IC₅₀ values .

- Thermodynamic Profiling : Measure ΔG of binding via ITC. Bulky tetrahydropyran groups may improve affinity but reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.